![molecular formula C20H24N2O2 B5698285 1-(4-methoxybenzyl)-4-(phenylacetyl)piperazine](/img/structure/B5698285.png)
1-(4-methoxybenzyl)-4-(phenylacetyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxybenzyl)-4-(phenylacetyl)piperazine, also known as MPBP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is a synthetic compound that has been studied for its potential use in scientific research. The aim of
Mechanism of Action
The exact mechanism of action of 1-(4-methoxybenzyl)-4-(phenylacetyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist. This means that it binds to and activates certain serotonin receptors in the brain, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the release of certain neurotransmitters, such as serotonin and dopamine, in the brain. It has also been shown to modulate pain perception and regulate mood.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-methoxybenzyl)-4-(phenylacetyl)piperazine in lab experiments is its selectivity for certain receptors in the brain. This allows researchers to study specific physiological processes in a more targeted manner. However, this compound has limitations in terms of its potential side effects and toxicity. Careful consideration must be taken when using this compound in lab experiments to ensure the safety of researchers and subjects.
Future Directions
For 1-(4-methoxybenzyl)-4-(phenylacetyl)piperazine research include investigating its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, further studies can be conducted to elucidate its mechanism of action and potential side effects. The development of novel derivatives of this compound may also provide new avenues for research and therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications and limitations of this compound in scientific research.
Synthesis Methods
The synthesis of 1-(4-methoxybenzyl)-4-(phenylacetyl)piperazine involves the reaction of 4-methoxybenzyl chloride with phenylacetyl chloride in the presence of piperazine. This reaction leads to the formation of this compound as a white crystalline powder. The purity of the compound can be improved through recrystallization and chromatography techniques.
Scientific Research Applications
1-(4-methoxybenzyl)-4-(phenylacetyl)piperazine has been used in scientific research as a tool to study the central nervous system. It has been shown to have affinity for certain receptors in the brain, including the serotonin receptor. This compound has been used to investigate the role of these receptors in various physiological processes, such as mood regulation and pain perception.
properties
IUPAC Name |
1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-9-7-18(8-10-19)16-21-11-13-22(14-12-21)20(23)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYALQIVZXORRNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.